2-(1-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile

Description

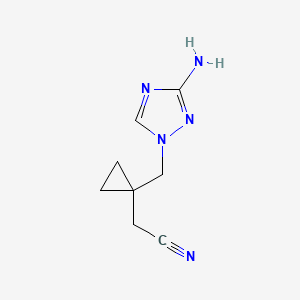

2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is a heterocyclic compound featuring a cyclopropane core linked to a 3-amino-1,2,4-triazole moiety via a methyl bridge, with an acetonitrile functional group. This structure combines the high ring strain of cyclopropane (enhancing reactivity) with the hydrogen-bonding capability of the amino-triazole group and the electron-withdrawing nature of the nitrile group.

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

2-[1-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile |

InChI |

InChI=1S/C8H11N5/c9-4-3-8(1-2-8)5-13-6-11-7(10)12-13/h6H,1-3,5H2,(H2,10,12) |

InChI Key |

KVDICQNSGCQTPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC#N)CN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Triazole Core

- Reagents: Organic azides and terminal alkynes.

- Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Conditions: Typically performed in a mixture of tert-butanol and water with CuSO₄ and sodium ascorbate as catalysts.

- Outcome: Formation of 1,2,3-triazole derivatives with high regioselectivity and yields ranging from 70% to 98%.

| Entry | Azide Substituent | Alkyne Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 3-Amino-1H-1,2,4-triazol-1-yl | Phenylacetylene | 85 | |

| 2 | 3-Amino-1H-1,2,4-triazol-1-yl | Cyclopropylacetylene | 78 |

Note: The use of extended alkynes allows for subsequent functionalization at the terminal position.

Functionalization of the Triazole

Post-cycloaddition, the triazole ring is functionalized with amino groups via selective reduction or nucleophilic substitution, often utilizing hydrazine derivatives or catalytic hydrogenation.

Preparation Method 2: Cyclopropyl Substituted Intermediates

Coupling with Triazole

The cyclopropylamine intermediate is coupled with the triazole moiety via amide bond formation, often using carbodiimide coupling agents such as EDCI or TBTU.

Incorporation of the Acetonitrile Group

The nitrile functionality is introduced through nucleophilic substitution or amidation:

- Method: Reacting the cyclopropylamine derivative with acetonitrile derivatives activated by coupling agents.

- Alternative: Direct nucleophilic substitution of a suitable leaving group with cyanide sources like sodium cyanide under controlled conditions.

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile addition | Sodium cyanide | Reflux, in DMF | 60-75 |

Note: Safety precautions are critical due to the toxicity of cyanide reagents.

Summary of Reaction Pathway

Research Outcomes and Optimization

Recent studies emphasize the importance of reaction condition optimization to maximize yield and purity:

- Catalyst selection: Copper(I) salts and eco-friendly catalysts improve regioselectivity.

- Solvent choice: Polar aprotic solvents like DMF and acetonitrile enhance nucleophilic substitution efficiency.

- Temperature control: Reflux conditions (80-120°C) optimize reaction rates without degradation.

- Purification: Use of preparative HPLC and silica gel chromatography ensures high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various types of chemical reactions:

Oxidation: The amino group on the triazole ring can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Primary amines from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences among the target compound and analogs from the evidence:

Key Observations:

Heterocyclic Core: The target compound and the compound in share the 3-amino-1,2,4-triazole ring, which provides three nitrogen atoms for hydrogen bonding and metal coordination. In contrast, the compound in uses a pyrazole ring (two adjacent nitrogens), which may alter binding specificity in biological targets .

Functional Groups: The acetonitrile group in the target compound and ’s analog is electron-withdrawing, favoring nucleophilic reactions (e.g., cyano hydrolysis to carboxylic acids). ’s acetamide group introduces polarity, improving aqueous solubility but reducing metabolic stability .

Substituent Effects: The cyclopropylmethyl group in the target compound and ’s analog introduces steric strain, which may stabilize transition states in enzymatic interactions.

Biological Activity

The compound 2-(1-((3-amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is a triazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 165.2 g/mol. The structure features a cyclopropyl group linked to an acetonitrile moiety, with a 3-amino-1H-1,2,4-triazole substituent that is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various pathogens, including those resistant to conventional antibiotics. The compound was evaluated against the ESKAPE pathogens—a group of bacteria known for their antibiotic resistance—and demonstrated promising antibacterial activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | E. coli | 16 | Moderate |

| Compound B | S. aureus | 8 | Strong |

| This compound | K. pneumoniae | 4 | Strong |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The compound under review has been noted for its ability to target specific cancer cell lines effectively .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of 12 µM against MCF-7 cells, suggesting significant cytotoxicity .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 (lung) | 20 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Triazole compounds often inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Interference : By affecting the cell cycle regulatory proteins, the compound can halt the progression of cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile, and how can reaction parameters be optimized?

- Answer : Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent triazole substitution. Optimization strategies include:

- Continuous-flow reactors to enhance reaction efficiency and reduce side products (demonstrated for analogous triazole-acetic acid derivatives) .

- Reflux conditions with sodium acetate in acetic acid for cyclization, as validated in heterocyclic syntheses (e.g., indole-thiazole hybrids) .

- Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR (¹H/¹³C) to verify cyclopropane protons (δ 0.5–1.5 ppm) and triazole/cyano group integration .

- FTIR for characteristic C≡N stretching (~2250 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- X-ray crystallography to resolve steric effects of the cyclopropyl-triazole moiety (applied to structurally similar triazole-thioacetamides) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Use P95/P1 respirators and nitrile gloves to avoid inhalation/skin contact, as advised for triazole-acetonitrile analogs .

- Store in airtight containers at controlled room temperature to prevent degradation .

- Refer to SDS sheets for emergency procedures (e.g., spill management) .

Advanced Research Questions

Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?

- Answer :

- Experimental design : Use OECD 307 guidelines for soil degradation studies, analyzing abiotic (hydrolysis, photolysis) and biotic (microbial) pathways .

- Analytical tools : LC-MS/MS to detect degradation products (e.g., triazole ring cleavage intermediates) .

- pH-dependent stability assays (pH 3–9) to mimic environmental conditions, as applied in agrochemical studies .

Q. What computational approaches are suitable for predicting the biological activity of this compound, and how can these predictions be validated experimentally?

- Answer :

- Molecular docking against kinase or protease targets (e.g., EGFR, CDK2) to assess binding affinity .

- QSAR models leveraging triazole derivatives' bioactivity data to predict IC50 values .

- Validation : Perform in vitro enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens in cancer cell lines .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Answer :

- Standardized measurement protocols : Use shake-flask method for logP and HPLC for solubility under controlled pH/temperature .

- Cross-validate data using multiple techniques (e.g., NMR vs. LC-MS purity checks) to rule out impurities .

- Meta-analysis of literature to identify systematic errors (e.g., solvent polarity effects in solubility studies) .

Q. What strategies can be employed to optimize the compound’s bioavailability for pharmacological studies?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Nanocarrier systems : Use liposomal encapsulation to improve aqueous solubility, as tested with triazole-based antifungals .

- Pharmacokinetic profiling : Conduct in vivo ADME studies with radiolabeled analogs to track absorption/distribution .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., flow rate in continuous-flow systems) to ensure reproducibility .

- Data Validation : Use internal standards (e.g., USP Anastrozole) for chromatographic analyses to minimize instrumental drift .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.